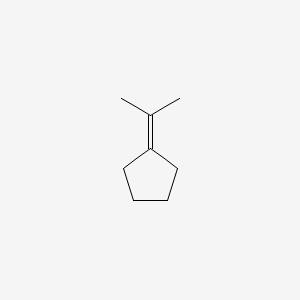
Cyclopentane, (1-methylethylidene)-
Descripción general
Descripción
Cyclopentane, (1-methylethylidene)-, also known by its IUPAC name propan-2-ylidenecyclopentane, is an organic compound with the molecular formula C8H14 and a molecular weight of 110.1968 g/mol . This compound is characterized by a cyclopentane ring substituted with an isopropylidene group, making it a unique structure in organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopentane, (1-methylethylidene)- typically involves the reaction of cyclopentanone with isopropylmagnesium bromide in the presence of a suitable catalyst. The reaction proceeds through a Grignard reaction mechanism, where the isopropyl group is introduced to the cyclopentane ring .
Industrial Production Methods
Industrial production of Cyclopentane, (1-methylethylidene)- often involves large-scale Grignard reactions under controlled conditions to ensure high yield and purity. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions .
Análisis De Reacciones Químicas
Types of Reactions
Cyclopentane, (1-methylethylidene)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or alcohols.
Reduction: Reduction reactions can convert the compound into saturated hydrocarbons.
Substitution: The compound can undergo substitution reactions, where the isopropylidene group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) under appropriate conditions.
Major Products
Oxidation: Produces ketones or alcohols.
Reduction: Produces saturated hydrocarbons.
Substitution: Produces various substituted cyclopentane derivatives.
Aplicaciones Científicas De Investigación
Cyclopentane, (1-methylethylidene)- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Cyclopentane, (1-methylethylidene)- involves its interaction with molecular targets through various pathways. The compound can act as an antioxidant, inhibiting radical chain oxidation reactions. This is achieved by the compound’s ability to donate electrons or hydrogen atoms to neutralize free radicals, thereby preventing oxidative damage .
Comparación Con Compuestos Similares
Similar Compounds
Cyclopentane: A simple cycloalkane with the formula C5H10.
Cyclohexane: A six-membered ring cycloalkane with the formula C6H12.
Isopropylcyclopentane: A cyclopentane ring substituted with an isopropyl group.
Uniqueness
Cyclopentane, (1-methylethylidene)- is unique due to its isopropylidene substitution, which imparts distinct chemical and physical properties compared to other cycloalkanes. This substitution affects the compound’s reactivity, making it a valuable intermediate in organic synthesis .
Propiedades
IUPAC Name |
propan-2-ylidenecyclopentane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14/c1-7(2)8-5-3-4-6-8/h3-6H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIYRLXGSAJWZRO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C1CCCC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00227311 | |
| Record name | Cyclopentane, (1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
110.20 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
765-83-3 | |
| Record name | Cyclopentane, (1-methylethylidene)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000765833 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclopentane, (1-methylethylidene)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00227311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



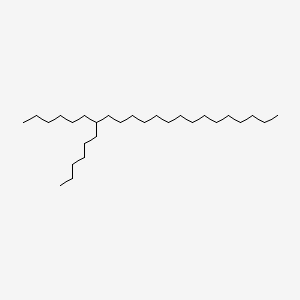
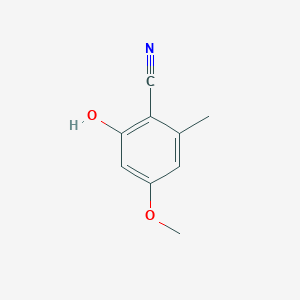
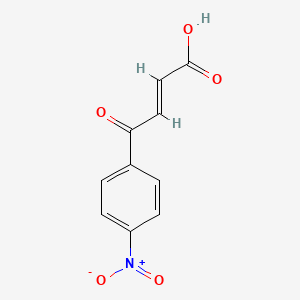



![5-[[4-[[[4-[[8-Amino-1-hydroxy-7-[(4-nitrophenyl)azo]-3,6-disulpho-2-naphthyl]azo]phenyl]amino]carbonyl]phenyl]azo]salicylic acid](/img/structure/B13811258.png)
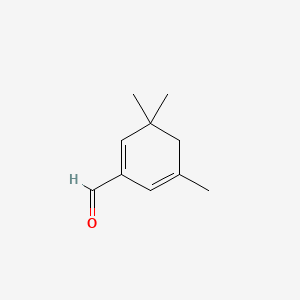
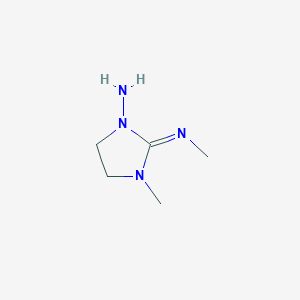
![N-[2-(4-methoxyphenyl)-1,3-benzoxazol-5-yl]-2-[5-methyl-2-(propan-2-yl)phenoxy]acetamide](/img/structure/B13811270.png)
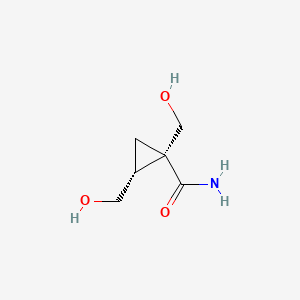
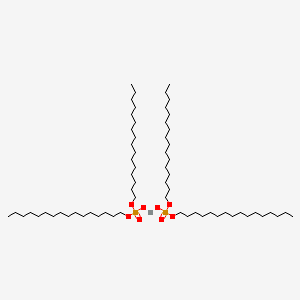
![2-[(2R,3R,4R,5S,6S)-5-hydroxy-2-methoxy-4,6-bis(phenylmethoxy)oxan-3-yl]isoindole-1,3-dione](/img/structure/B13811287.png)
